4-Fluoro-2-methylbenzylamine hydrochloride

Description

Contextual Significance in Modern Organic Synthesis and Advanced Materials Chemistry

In modern organic synthesis, 4-Fluoro-2-methylbenzylamine (B1306752) hydrochloride serves as a valuable intermediate. The strategic placement of fluorine in pharmaceutical candidates is a well-established method to enhance metabolic stability, binding affinity, and bioavailability. ontosight.aibeilstein-journals.org Consequently, fluorinated building blocks like this compound are crucial in medicinal chemistry for the development of new therapeutic agents. ontosight.ai The primary amine functional group is a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and participation in carbon-nitrogen bond-forming reactions, which are fundamental in constructing the core structures of many active pharmaceutical ingredients.

While direct applications in advanced materials are less commonly documented for the hydrochloride salt itself, its precursors and derivatives are significant. For instance, related fluorinated benzonitriles are used to synthesize emitters with thermally activated delayed fluorescence (TADF) characteristics, which are critical components in high-efficiency Organic Light-Emitting Diodes (OLEDs). The unique electronic properties imparted by the fluorine atom are valuable in designing molecules with specific functionalities for specialty chemicals, dyes, and polymers. innospk.com The amine functionality of 4-Fluoro-2-methylbenzylamine provides a reactive site to incorporate this fluorinated motif into larger polymer or material frameworks.

Overview of Molecular Architecture and Substituent Effects in Fluorinated Benzylamines

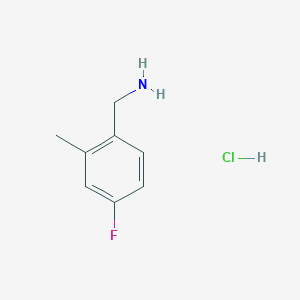

The molecular architecture of 4-Fluoro-2-methylbenzylamine hydrochloride consists of a benzene (B151609) ring substituted with an aminomethyl group (-CH₂NH₃⁺Cl⁻), a fluorine atom at the para-position (C4), and a methyl group at the ortho-position (C2). This specific arrangement of substituents dictates the molecule's chemical behavior and reactivity.

Substituent Effects:

Fluorine Atom (para-position): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and lowers the basicity (pKa) of the amine group. libretexts.org However, fluorine also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R). In halogens, the inductive effect typically outweighs the resonance effect, making the ring less reactive toward electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This deactivating, yet ortho-para directing nature is a key feature of halogen substituents. libretexts.orglibretexts.org The presence of fluorine can also introduce favorable non-covalent interactions, such as hydrogen bonding, and increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. ontosight.ai

Methyl Group (ortho-position): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. minia.edu.eg This effect increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. minia.edu.eg The methyl group's placement at the ortho-position also introduces steric hindrance around the adjacent aminomethyl group, which can influence the regioselectivity of reactions involving either the amine or the aromatic ring.

Scope and Strategic Research Focus on this compound Studies

The strategic focus of research involving this compound is centered on its utility as a specialized building block. The primary areas of investigation include:

Medicinal Chemistry and Drug Discovery: Researchers utilize this compound as a starting material or key intermediate for the synthesis of novel, complex molecules with potential biological activity. The goal is to strategically incorporate the 4-fluoro-2-methylphenyl motif into drug candidates to modulate their pharmacological properties, such as improving metabolic resistance or enhancing target binding. ontosight.ai

Agrochemical Synthesis: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of agrochemicals. This compound serves as a precursor for new pesticides and herbicides.

Process Chemistry and Synthesis Optimization: Research is also directed at developing efficient and scalable synthetic routes that utilize this compound. This includes its use in palladium-catalyzed cross-coupling reactions and other advanced organic transformations to build molecular complexity. researchgate.net

Materials Science: In materials chemistry, the focus is on synthesizing derivatives that can be incorporated into functional materials. The specific electronic and steric properties of the 4-fluoro-2-methylbenzyl moiety are exploited to fine-tune the optical and electronic characteristics of organic semiconductors, polymers, and dyes.

In essence, the research community leverages this compound not as an end product, but as a strategic component to construct more elaborate molecules with tailored functions for a range of scientific and industrial applications.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₁₁ClFN |

| Molecular Weight | 175.63 g/mol |

| CAS Number | Not explicitly available for hydrochloride salt. (Free base: 771574-00-6) chemicalbook.comjk-sci.comscbt.com |

| Appearance | Solid (typical for hydrochloride salts) |

| Solubility | Expected to be soluble in water and polar organic solvents. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-4-8(9)3-2-7(6)5-10;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSADEEIIFIZDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Methylbenzylamine Hydrochloride

Established Reaction Pathways for the Preparation of Benzylamine (B48309) Derivatives

The primary route to 4-Fluoro-2-methylbenzylamine (B1306752) involves the transformation of a carbonyl group or a nitrile into a primary amine. Reductive amination of the corresponding benzaldehyde (B42025) is a prominent and widely utilized strategy.

Reductive Amination Strategies Employing Carbonyl Precursors

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is frequently employed for the synthesis of benzylamines from their corresponding benzaldehydes. harvard.edu This process typically involves the initial reaction of the carbonyl compound with an amine source, such as ammonia (B1221849), to form an imine intermediate. This intermediate is then reduced in situ or in a subsequent step to the desired primary amine. masterorganicchemistry.com The direct, one-pot synthesis is often preferred for its efficiency.

A variety of reducing agents can be employed for the reduction of the imine intermediate in reductive amination. The choice of reagent is critical as it influences the reaction's selectivity and compatibility with other functional groups. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Sodium borohydride is a cost-effective and readily available reducing agent. However, it can also reduce the starting aldehyde, necessitating careful control of reaction conditions, such as the gradual addition of the reducing agent after the imine has formed. organic-chemistry.org The use of methanol (B129727) as a solvent can facilitate rapid and nearly quantitative imine formation from aldehydes without the need for dehydrating agents. harvard.edu

Sodium cyanoborohydride is a milder reducing agent that is particularly effective for reductive amination because it is more selective for the protonated imine over the carbonyl group, especially under mildly acidic conditions (pH 6-7). harvard.edu This selectivity allows for the one-pot reaction of the aldehyde, amine, and reducing agent. Despite its utility, the high toxicity of NaBH₃CN and its byproducts is a significant drawback. masterorganicchemistry.com

Sodium triacetoxyborohydride is another mild and selective reducing agent that has gained popularity as a less toxic alternative to sodium cyanoborohydride. masterorganicchemistry.com It is particularly effective and can be used with a wide range of substrates, including aromatic and aliphatic aldehydes and ketones. Acetic acid is often used as a catalyst in these reactions. harvard.edu

Below is a comparative table of common reducing agents used in the reductive amination of benzaldehydes.

| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, readily available | Can reduce the starting aldehyde |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Highly selective for imines over carbonyls | Highly toxic |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Mild, selective, less toxic than NaBH₃CN | Moisture sensitive |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | "Green" method, high yielding | May reduce other functional groups |

This table presents a general overview of reducing agents for reductive amination.

The synthesis of primary amines via reductive amination requires careful optimization to prevent the formation of secondary and tertiary amine byproducts through over-alkylation. harvard.edu A key strategy to favor the formation of the primary amine is to use a large excess of the ammonia source. harvard.edu This can be in the form of ammonium (B1175870) acetate (B1210297) or a saturated solution of ammonia in an alcohol like methanol.

The reaction of aldehydes with ammonia can sometimes lead to the formation of symmetrical secondary amines. To circumvent this, a stepwise procedure involving the pre-formation and isolation of the imine before reduction can be employed. organic-chemistry.org Alternatively, using ammonia in conjunction with a Lewis acid like titanium(IV) isopropoxide, followed by in situ reduction with sodium borohydride, has been shown to be highly chemoselective for the formation of primary amines from ketones. organic-chemistry.org

Precursor Chemistry and Starting Material Functionalization

The availability and synthesis of the appropriately substituted precursors are critical for the successful synthesis of 4-Fluoro-2-methylbenzylamine hydrochloride. Key intermediates include halogenated benzene (B151609) derivatives and substituted benzoic acids or nitriles.

Halogenated toluenes are versatile starting materials for the synthesis of various substituted benzaldehydes and benzonitriles. For the synthesis of 4-Fluoro-2-methylbenzylamine, a key intermediate is 4-fluoro-2-methylbenzonitrile (B118529), which can be prepared from 4-bromo-3-fluorotoluene (B33196). The synthesis of 4-bromo-3-fluorotoluene itself can be achieved through the bromination of 3-fluorotoluene.

A documented synthesis of a related compound, 2-fluoro-4-methylbenzonitrile, starts from 4-bromo-3-fluorotoluene. In this procedure, 4-bromo-3-fluorotoluene is reacted with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a solvent like dimethylformamide (DMF) at elevated temperatures.

Substituted benzoic acids and benzonitriles are common precursors to benzylamines. 4-Fluoro-2-methylbenzoic acid and 4-fluoro-2-methylbenzonitrile are therefore important intermediates.

From 4-Fluoro-2-methylbenzonitrile: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Catalytic hydrogenation is often preferred for its milder conditions and is typically carried out using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the corresponding benzylamine.

From 4-Fluoro-2-methylbenzoic acid: The conversion of a benzoic acid to a benzylamine is a multi-step process. One common route involves the initial conversion of the carboxylic acid to an amide, which is then reduced to the amine. For instance, 4-fluoro-2-methylbenzoic acid can be converted to its corresponding benzamide (B126) by reaction with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia. The resulting 4-fluoro-2-methylbenzamide (B1312047) can then be reduced to 4-fluoro-2-methylbenzylamine using a strong reducing agent such as lithium aluminum hydride.

The synthesis of 4-fluoro-2-methylbenzoic acid itself can be achieved through various methods, including the hydrolysis of 4-fluoro-2-methylbenzonitrile under basic conditions. google.com Another route involves a Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis. google.com

Below is a table summarizing the synthesis of key precursors.

| Precursor | Starting Material(s) | Key Reagents |

| 4-Bromo-3-fluorotoluene | 3-Fluorotoluene | Bromine, Iron catalyst |

| 4-Fluoro-2-methylbenzonitrile | 4-Bromo-3-fluorotoluene | Zinc Cyanide, Palladium catalyst |

| 4-Fluoro-2-methylbenzoic acid | 4-Fluoro-2-methylbenzonitrile | Potassium Hydroxide (B78521), Water |

| 4-Fluoro-2-methylbenzoic acid | m-Fluorotoluene, Trichloroacetyl chloride | Anhydrous aluminum trichloride, Base |

This table provides an overview of synthetic routes to key precursors.

Finally, the synthesized 4-fluoro-2-methylbenzylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Palladium-Catalyzed Synthetic Routes for Fluorinated Amines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed amination of a precursor like 4-fluoro-2-methylbenzyl chloride with an ammonia equivalent can be challenging, related palladium-catalyzed methodologies for the synthesis of fluorinated amines are well-documented.

One prominent approach involves the Buchwald-Hartwig amination, which is extensively used for coupling aryl halides or triflates with amines. Although typically applied to form arylamines, modifications of this reaction can be adapted for the synthesis of benzylamines. For instance, a synthetic route could commence from a precursor such as 2-bromo-5-fluorotoluene. This starting material can undergo palladium-catalyzed cyanation to yield 4-fluoro-2-methylbenzonitrile, which is then reduced to the target benzylamine.

Recent advancements in ligand design have significantly expanded the scope of palladium-catalyzed amination. The use of bulky, electron-rich phosphine (B1218219) ligands facilitates the challenging oxidative addition and reductive elimination steps of the catalytic cycle, even with less reactive substrates like aryl chlorides.

A plausible palladium-catalyzed route to a precursor of 4-fluoro-2-methylbenzylamine is the cyanation of an aryl halide. The resulting nitrile can then be reduced to the primary amine.

| Precursor | Catalyst/Ligand | Reagent | Product |

| 4-Bromo-3-fluorotoluene | Pd(PPh₃)₄ | Zn(CN)₂ | 2-Fluoro-4-methylbenzonitrile |

| 2-Bromo-5-fluorotoluene | Pd₂(dba)₃ / Xantphos | K₄[Fe(CN)₆] | 4-Fluoro-2-methylbenzonitrile |

| 4-Chloro-3-methylfluorobenzene | Pd(OAc)₂ / cataCXium® A | Zn(CN)₂ | 4-Fluoro-2-methylbenzonitrile |

The subsequent reduction of the nitrile to the amine can be achieved using various methods, including catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon.

Novel Methodological Advancements and Process Innovations

The synthesis of specialized chemical compounds like this compound is continually benefiting from innovations in synthetic methodology and process technology. These advancements aim to improve stereocontrol, enhance production efficiency, and increase reaction selectivity.

Development of Stereoselective Synthetic Approaches for Chiral Analogs

The development of chiral analogs of 4-fluoro-2-methylbenzylamine requires stereoselective synthetic methods. Asymmetric synthesis of fluorinated amines is an area of intense research due to the significant impact of fluorine on the biological activity of molecules.

One strategy for achieving stereoselectivity is through the use of chiral auxiliaries. For example, N-tert-butanesulfinyl imines can be used to direct the stereoselective addition of nucleophiles. The synthesis of a chiral analog could involve the condensation of 4-fluoro-2-methylbenzaldehyde (B1304903) with a chiral sulfinamide, followed by diastereoselective reduction of the resulting imine and subsequent removal of the chiral auxiliary. nih.gov

Another powerful approach is asymmetric catalysis. The enantioselective hydrogenation of a suitable prochiral imine precursor using a chiral transition metal catalyst, such as those based on iridium, rhodium, or manganese, can provide access to enantiomerically enriched fluorinated amines. acs.org The choice of chiral ligand is crucial for achieving high enantioselectivity.

| Method | Precursor | Chiral Source | Key Transformation |

| Chiral Auxiliary | 4-Fluoro-2-methylbenzaldehyde | N-tert-Butanesulfinamide | Diastereoselective imine reduction |

| Asymmetric Hydrogenation | Prochiral imine of 4-fluoro-2-methylacetophenone | Chiral Mn, Ir, or Rh catalyst | Enantioselective C=N reduction |

| Biocatalysis | 4-Fluoro-2-methylacetophenone | Transaminase enzyme | Asymmetric reductive amination |

Biocatalysis, utilizing enzymes such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.com

Continuous Flow Synthesis Techniques for Research-Scale Production

Continuous flow chemistry has emerged as a transformative technology for the research-scale production of pharmaceuticals and fine chemicals. rsc.orgscitube.io This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. azolifesciences.com

For the synthesis of this compound, a continuous flow process could be designed based on a reductive amination pathway. A solution of 4-fluoro-2-methylbenzaldehyde and an ammonia source could be continuously pumped and mixed in a microreactor. This stream would then converge with a stream of a reducing agent, such as hydrogen gas with a heterogeneous catalyst packed in a heated column, to effect the reduction of the in-situ formed imine.

The benefits of such a system include the ability to safely handle potentially hazardous reagents and intermediates, as the reaction volumes at any given time are small. rsc.org Furthermore, reaction conditions such as temperature, pressure, and residence time can be rapidly screened and optimized to maximize yield and minimize byproduct formation. The integration of in-line purification and analysis can further streamline the production process. azolifesciences.com

A hypothetical continuous flow setup could involve the following stages:

Reagent Introduction: Precise pumping of solutions of 4-fluoro-2-methylbenzaldehyde, an amine source, and a reducing agent.

Mixing and Reaction: Combination of the reagent streams in a microreactor or a series of reactors to facilitate imine formation and subsequent reduction.

Quenching and Work-up: Introduction of a quenching agent followed by liquid-liquid extraction to separate the product.

Purification: In-line chromatographic purification to isolate the desired amine.

Salt Formation: Reaction with hydrochloric acid to form the final hydrochloride salt.

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Advances in catalyst development are crucial for improving the efficiency and selectivity of synthetic routes to this compound. For palladium-catalyzed reactions, the design of new phosphine ligands continues to push the boundaries of C-N cross-coupling. innospk.com For reductive amination pathways, the development of more active and selective catalysts is a key area of research.

Heterogeneous catalysts are particularly attractive for their ease of separation and recyclability. For the catalytic hydrogenation of a nitrile precursor or the reductive amination of an aldehyde, catalysts based on platinum, palladium, or nickel are commonly employed. Research in this area focuses on improving catalyst activity, stability, and selectivity to the primary amine, while minimizing the formation of secondary and tertiary amine byproducts.

Recent research has also explored the use of non-precious metal catalysts, such as those based on cobalt or iron, for reductive amination as a more sustainable and cost-effective alternative. organic-chemistry.org The development of catalysts that can operate under milder conditions (lower temperature and pressure) is also a significant goal.

| Reaction Type | Catalyst System | Advantages |

| Reductive Amination | Pt/C, Pd/C, Raney Ni | High activity, well-established |

| Asymmetric Hydrogenation | Chiral Ir, Rh, Mn complexes | High enantioselectivity for chiral analogs |

| Nitrile Hydrogenation | Rh/Al₂O₃, Co-B | Good selectivity to primary amines |

| Transfer Hydrogenation | Ru or Ir complexes | Avoids the need for high-pressure hydrogen gas |

For stereoselective syntheses, the development of new chiral ligands and organocatalysts is paramount for achieving high levels of enantiomeric excess. chimia.ch

Chromatographic and Non-Chromatographic Purification Strategies for Research-Grade Purity

Achieving research-grade purity for this compound necessitates effective purification strategies. Both chromatographic and non-chromatographic methods can be employed.

Chromatographic Methods:

Flash Column Chromatography: This is a standard technique for the purification of organic compounds. For the free base of 4-fluoro-2-methylbenzylamine, silica (B1680970) gel is a common stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine (B128534) to prevent tailing.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Reversed-phase columns (e.g., C18) are typically used, with a mobile phase of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The collected fractions containing the pure compound are then lyophilized to remove the solvent.

Non-Chromatographic Methods:

Crystallization: This is a powerful technique for purifying solid compounds. The crude this compound can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The pure crystals will form, leaving impurities behind in the mother liquor. Common solvents for the crystallization of amine hydrochlorides include isopropanol, ethanol, and mixtures of alcohols with ethers or alkanes. googleapis.com

Acid-Base Extraction: The basic nature of the amine allows for its separation from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will be protonated and move into the aqueous layer. The aqueous layer is then separated, basified, and the free amine is re-extracted into an organic solvent.

Distillation: If the free base is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method before converting it to the hydrochloride salt.

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. Often, a combination of these techniques is employed to achieve research-grade purity.

Reactivity and Chemical Transformations of 4 Fluoro 2 Methylbenzylamine Hydrochloride

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the benzylamine (B48309) confers nucleophilic character, making it a versatile building block for the synthesis of a wide range of derivatives.

N-Alkylation and N-Acylation Reactions for Functionalization

The primary amine of 4-Fluoro-2-methylbenzylamine (B1306752) is readily susceptible to N-alkylation and N-acylation, providing avenues for molecular elaboration and the introduction of diverse functional groups.

N-Alkylation: While specific examples of N-alkylation of 4-Fluoro-2-methylbenzylamine are not extensively detailed in the cited literature, the general reactivity of benzylamines suggests that standard alkylating agents such as alkyl halides or sulfates can be employed. The reaction typically proceeds via nucleophilic attack of the amine on the electrophilic carbon of the alkylating agent. The process can be influenced by factors such as the nature of the solvent, temperature, and the presence of a base to neutralize the generated acid. For instance, in the broader context of amine alkylation, cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) in an anhydrous solvent have been used to facilitate the N-alkylation of amines with alkyl halides in a three-component coupling with carbon dioxide to form carbamates. google.com

N-Acylation: The N-acylation of benzylamines is a common transformation leading to the formation of stable amide linkages. This reaction is often achieved using acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. A methodology for the amidation of carboxylic acids using primary and secondary amines involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. nih.govresearchgate.netacs.org This method has been successfully applied to a range of aliphatic, benzylic, and aromatic carboxylic acids, achieving good to excellent yields at room temperature. nih.govresearchgate.netacs.org Although a direct application to 4-Fluoro-2-methylbenzylamine is not specified, the general applicability to benzylamines suggests its potential utility.

Table 1: Representative N-Acylation Reaction of a Benzylamine Derivative

| Amine Substrate | Carboxylic Acid | Acylating Conditions | Product | Yield (%) | Reference |

| Benzylamine | 4-Methoxybenzoic Acid | N-chlorophthalimide, PPh3, Toluene (B28343) | N-Benzyl-4-methoxybenzamide | 84 | nih.gov |

Note: This table presents data for a related benzylamine to illustrate a typical N-acylation reaction.

Formation of Imines, Amides, and Carbamic Derivatives

The primary amine functionality of 4-Fluoro-2-methylbenzylamine allows for its conversion into a variety of important chemical entities, including imines, amides, and carbamates.

Imines: Imines, or Schiff bases, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. The Pictet-Spengler reaction, a well-established method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, proceeds via the initial formation of an iminium ion from a β-arylethylamine and an aldehyde. wikipedia.orgnih.govorganicreactions.orgnih.gov This highlights the facile formation of imine intermediates from benzylamine derivatives.

Amides: As discussed in the previous section, amides are readily synthesized from 4-Fluoro-2-methylbenzylamine via N-acylation. The resulting N-(4-fluoro-2-methylbenzyl) amides are stable functional groups found in many biologically active molecules. A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for pharmaceuticals, involves the amination of an activated carboxylic acid derivative. researchgate.net This underscores the importance of amide formation in the synthesis of complex molecules derived from fluorinated benzylamines.

Carbamic Derivatives: Carbamates can be synthesized from amines through reaction with chloroformates or by the coupling of an amine, carbon dioxide, and an alkyl halide. google.comacs.org For instance, a one-pot synthesis of N-alkyl carbamates involves the reaction of primary amines with CO2 and an alkyl halide in the presence of cesium carbonate and TBAI in anhydrous DMF. google.com Another approach involves the reaction of amines with carbonylimidazolide in water, which provides an efficient route to carbamates. organic-chemistry.org These methods offer versatile strategies for the preparation of carbamate (B1207046) derivatives of 4-Fluoro-2-methylbenzylamine.

Table 2: General Methods for the Formation of Amine Derivatives

| Derivative | Reactant 1 | Reactant 2 | General Conditions | Reference |

| Imine | Aldehyde/Ketone | Primary Amine | Acid or base catalysis, removal of water | wikipedia.org |

| Amide | Carboxylic Acid/Derivative | Primary Amine | Coupling agents or activated acid | nih.govresearchgate.netacs.org |

| Carbamate | CO2, Alkyl Halide | Primary Amine | Cesium carbonate, TBAI | google.com |

Role as a Nucleophile in C-C and C-X Bond Forming Reactions

The nucleophilicity of the amine in 4-Fluoro-2-methylbenzylamine enables its participation in reactions that form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

A significant example of a C-C bond-forming reaction involving a benzylamine derivative is the Pictet-Spengler reaction . wikipedia.orgnih.govorganicreactions.orgnih.gov In this reaction, a β-arylethylamine condenses with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form a new ring. While 4-Fluoro-2-methylbenzylamine is not a β-arylethylamine, analogous reactions where the benzylamine acts as the nucleophile in an intermolecular fashion are conceivable.

In the context of C-X bond formation, the amine can act as a nucleophile in substitution reactions. For instance, polyvinylamine can be functionalized through a nucleophilic substitution reaction with 4-fluoro-substituted aromatic compounds. researchgate.net This demonstrates the potential for the amino group of 4-Fluoro-2-methylbenzylamine to displace leaving groups on other molecules, leading to the formation of new C-N bonds. Furthermore, the reaction of fluoro-aromatic compounds with various nucleophiles is a well-studied area, indicating the possibility of using 4-Fluoro-2-methylbenzylamine as a nucleophile to displace fluoride (B91410) from activated aromatic rings. researchgate.net

Aromatic Ring Functionalization and Modifications

The benzene (B151609) ring of 4-Fluoro-2-methylbenzylamine is amenable to functionalization through electrophilic aromatic substitution and directed metalation reactions, allowing for the introduction of additional substituents.

Electrophilic Aromatic Substitution Reactions on the Benzyl (B1604629) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. The regiochemical outcome of EAS on the 4-fluoro-2-methylbenzyl moiety is governed by the directing effects of the existing substituents: the fluorine atom, the methyl group, and the aminomethyl group (or its protected form).

Fluorine is an ortho, para-directing deactivator. uci.edu It withdraws electron density inductively but donates through resonance.

The methyl group is an ortho, para-directing activator through inductive effects and hyperconjugation. chemguide.co.uk

The aminomethyl group (-CH₂NH₂) or its protected form is generally considered to be an ortho, para-directing group. However, under the strongly acidic conditions often used for EAS, the amino group will be protonated to form -CH₂NH₃⁺, which is a meta-directing deactivator.

Considering these effects, the positions ortho to the methyl group (C3) and ortho to the fluorine atom (C5) are the most likely sites for electrophilic attack, assuming the amino group is appropriately protected to avoid the formation of the deactivating ammonium (B1175870) salt. A Friedel-Crafts acylation of m-fluorotoluene, a related substrate, yields a mixture of ortho- and para-acylated products, demonstrating the competing directing effects of the fluoro and methyl groups. google.com Nitration of p-fluoroaniline under anhydrous conditions has been shown to yield 4-fluoro-3-nitroaniline, indicating that substitution can occur ortho to the fluorine and meta to the amino group. google.com

Ortho-Directed Metalation and Subsequent Trapping Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles.

The aminomethyl group, particularly when derivatized as an amide (e.g., N-pivaloylbenzylamine), can act as a directing group. researchgate.net Research on the directed lithiation of substituted benzylamines has shown that the position of metalation is dependent on the substituents on both the nitrogen and the aromatic ring. researchgate.net For N-benzylpivalamides with substituents at the 4-position (such as fluoro or methoxy), lithiation with t-BuLi occurs at the 2-position (ortho to the directing group). researchgate.net This suggests that 4-Fluoro-2-methylbenzylamine, after conversion to a suitable amide derivative (e.g., the N-pivaloyl derivative), could be selectively lithiated at the position ortho to the aminomethyl group. The presence of the methyl group at the 2-position would likely direct the metalation to the C6 position. The resulting organometallic intermediate can then react with a range of electrophiles, introducing a new substituent at this specific position.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Reference |

| -F | Deactivating | Ortho, Para | uci.edu |

| -CH₃ | Activating | Ortho, Para | chemguide.co.uk |

| -CH₂NH₃⁺ | Deactivating | Meta | General Principle |

Cross-Coupling Reactions Involving Aromatic Halides or Activated C-H Bonds

While specific cross-coupling reactions involving 4-Fluoro-2-methylbenzylamine hydrochloride are not extensively documented, its structure contains several sites amenable to such transformations, consistent with established reactivity principles for similar molecules. The primary amine can act as a directing group for C-H activation, and the C-F bond can participate in nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.

C-H Activation/Annulation: The free amine group in benzylamines can direct transition metals, such as Ruthenium(II), to catalyze the functionalization of the ortho C-H bond of the benzene ring. This C-H activation can be followed by annulation with various coupling partners, like sulfoxonium ylides, to construct isoquinoline (B145761) scaffolds in a redox-neutral manner. This process avoids the need for pre-functionalization of the aromatic ring and does not require an external oxidant.

Coupling of the C-F Bond: The aromatic fluorine atom represents a potential site for cross-coupling. Although C-F bonds are generally strong and less reactive than other C-X bonds (X = Cl, Br, I), methods have been developed for their participation in coupling reactions. Transition-metal-free strategies, for instance, can mediate the defluorinative cross-coupling of organic fluorides with amines. Additionally, nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallic reagents (like Grignard reagents) have been shown to be effective. These methodologies could potentially be applied to the C-F bond in 4-Fluoro-2-methylbenzylamine to form new C-C or C-N bonds.

Table 1: Potential Cross-Coupling Reactions

| Reaction Type | Reactive Site on Benzylamine | Potential Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| C-H Annulation | Ortho C-H bond | Sulfoxonium ylides | Ru(II) complexes | Isoquinolines |

| Defluorinative Amination | C-F bond | Secondary amines | Silylboronate / KOtBu | Tertiary amines |

| Ni-Catalyzed Coupling | C-F bond | Aryl Grignard reagents | Ni(II) with phosphine (B1218219) ligands | Biaryls |

Redox Chemistry of the Benzylamine Functional Group

The benzylamine moiety can undergo both oxidation and reduction reactions, targeting the aminomethyl group.

The primary amine of 4-Fluoro-2-methylbenzylamine can be oxidized to form imines, which can be further hydrolyzed to the corresponding aldehyde. Various catalytic systems, including metal-free and transition-metal-based methods, can achieve this transformation.

Aerobic Oxidation: In the presence of an oxygen atmosphere, the oxidative coupling of benzylamines can be promoted by organocatalysts, such as salicylic (B10762653) acid derivatives, to efficiently yield N-benzylidenebenzylamines (imines). Similarly, photocatalysis using catalysts like C70 fullerene under blue LED irradiation can convert primary benzylamines into their corresponding imines in high yields. acs.org Studies have shown that 4-fluoro-substituted benzylamines are well-tolerated substrates in these reactions, producing the desired imine in excellent yields. acs.org

Electrochemical Oxidation: An alternative green chemistry approach involves the electrochemical oxidative cleavage of the benzyl C–N bond. mdpi.comresearchgate.net This metal-free and oxidant-free method uses electricity to selectively cleave the C–N bond in primary, secondary, and tertiary benzylamines, yielding the corresponding aldehyde or ketone, with water serving as the oxygen source. mdpi.comresearchgate.net Halogen-substituted benzylamines, including those with fluorine, are suitable substrates for this transformation. mdpi.com

Table 2: Oxidation of Substituted Benzylamines

| Substrate | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzylamine | C70 fullerene, blue LED, O2, CH3CN | Imine | 96 acs.org |

| 4-Chlorobenzylamine | C70 fullerene, blue LED, O2, CH3CN | Imine | 92 acs.org |

| 4-Bromobenzylamine | C70 fullerene, blue LED, O2, CH3CN | Imine | 84 acs.org |

| 4-Bromobenzylamine | Electrochemical, Pt electrodes, MeCN/H2O | Aldehyde | 71 mdpi.com |

The primary reduction pathway for the benzylamine functional group is hydrogenolysis, which involves the cleavage of the carbon-nitrogen (C-N) bond. This reaction effectively removes the benzyl group, which is often used as a protecting group for amines in multi-step synthesis.

Catalytic Hydrogenolysis: This transformation is typically achieved using hydrogen gas (H₂) and a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. acs.orglookchem.com The reaction cleaves the C-N bond, converting the benzylamine into the corresponding toluene derivative (in this case, 1-fluoro-3-methylbenzene) and ammonia (B1221849). Catalytic transfer hydrogenolysis offers a milder alternative, using hydrogen donors like ammonium formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in place of H₂ gas. thieme-connect.com This debenzylation is a key step in synthetic sequences where the benzyl group is employed to temporarily mask the reactivity of a primary or secondary amine. wikipedia.org

Acid-Base Properties and Salt Conversions

This compound is the salt formed from the reaction of the basic free amine, 4-fluoro-2-methylbenzylamine, with hydrochloric acid. wikipedia.org The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton (H⁺) from HCl.

Benzylamines are typically stronger bases than anilines but slightly weaker than aliphatic amines. quora.com The pKb value for the parent benzylamine is approximately 4.70, indicating it is a moderately weak base. stackexchange.com The electron-withdrawing inductive effect of the fluorine atom in 4-fluoro-2-methylbenzylamine would be expected to slightly decrease the basicity of the nitrogen atom compared to the unsubstituted analogue.

Salt Conversion: The hydrochloride salt can be readily converted back to the free amine by treatment with a base stronger than the amine itself. sciencemadness.orgresearchgate.net Common laboratory practice involves dissolving the salt in a suitable solvent and adding an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). sciencemadness.orgresearchgate.net This deprotonates the benzylammonium cation, regenerating the neutral free amine, which can then be extracted into an organic solvent.

Reaction: C₈H₁₀FN·HCl + NaOH → C₈H₁₀FN + NaCl + H₂O

Conversely, the free amine can be converted back to the hydrochloride salt by treating its solution in an organic solvent (e.g., ether or ethanol) with concentrated or gaseous hydrochloric acid. researchgate.net

Deaminative Coupling Reactions for Carbon-Carbon Bond Formation

A powerful transformation of primary benzylamines involves deaminative coupling, where the amino group is converted into a leaving group to facilitate the formation of a new carbon-carbon bond. This strategy provides a direct method to form diarylmethanes from readily available benzylamines.

A metal-free deaminative coupling of non-prefunctionalized benzylamines with arylboronic acids has been developed. In this reaction, the primary amine is converted in situ to a diazonium species using a nitrosating reagent like isoamyl nitrite. This diazonium intermediate is an excellent leaving group (N₂). The subsequent C-C bond formation is promoted by the Lewis acidic arylboronic acid, which replaces the need for traditional mineral acids. This method exhibits broad functional group tolerance, and halogenated benzylamines, including 4-fluorobenzylamine, have been shown to be effective substrates, affording the corresponding diarylmethane products in good yields.

Table 3: Deaminative Coupling of Benzylamines with Phenylboronic Acid

| Benzylamine Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzylamine | Phenylboronic acid, Isoamyl nitrite, Na2CO3 | 4-Fluoro-diphenylmethane | 51 |

| 4-Chlorobenzylamine | Phenylboronic acid, Isoamyl nitrite, Na2CO3 | 4-Chloro-diphenylmethane | 76 |

| 4-Bromobenzylamine | Phenylboronic acid, Isoamyl nitrite, Na2CO3 | 4-Bromo-diphenylmethane | 85 |

This reaction provides a valuable synthetic route, transforming a C-N bond into a C-C bond under operationally simple, metal-free conditions.

Applications of 4 Fluoro 2 Methylbenzylamine Hydrochloride As a Strategic Building Block

Role in the Construction of Advanced Organic Frameworks

4-Fluoro-2-methylbenzylamine (B1306752) hydrochloride serves as a valuable and strategic building block in the synthesis of complex molecular architectures. The presence of the fluorine atom, a methyl group, and a primary amine on a benzene (B151609) ring provides a unique combination of steric and electronic properties, along with a key reactive handle for constructing larger frameworks. The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, binding affinity to biological targets, and membrane permeability. nih.gov This makes fluorinated building blocks like 4-fluoro-2-methylbenzylamine highly sought after in medicinal chemistry and materials science. nih.govnih.govrsc.orgresearchgate.netrsc.org

Synthesis of Fluorinated Heterocyclic Systems

The amine functionality of 4-fluoro-2-methylbenzylamine hydrochloride is a versatile nucleophile and a precursor for the formation of various nitrogen-containing heterocyclic systems. These fluorinated heterocycles are core components in a vast array of biologically active compounds and functional materials.

The synthesis of fluorinated benzazepine derivatives represents a significant application of this building block. Research has demonstrated the successful synthesis of a series of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazepines. nih.gov In these syntheses, the core benzazepine skeleton is constructed, and the 4-fluoro-benzyl moiety is incorporated to impart specific properties to the final molecule. While the specific precursor was not 4-fluoro-2-methylbenzylamine, the established synthetic routes for analogous 4-fluoro-benzazepines highlight a clear pathway for its use. nih.govresearchgate.net For instance, a typical synthetic strategy might involve the cyclization of a precursor derived from the reaction of 4-fluoro-2-methylbenzylamine with a suitable electrophile to form the seven-membered ring. The resulting 4-fluoro-2-methyl-substituted benzazepines are of interest in medicinal chemistry for their potential as selective enzyme inhibitors. nih.gov

A study focused on 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazepines (4-fluoro-THBAs) revealed them to be potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). nih.gov The data below summarizes key findings for some of the synthesized analogs.

| Compound | 8-Position Substituent | PNMT Ki (nM) | α2 Ki (nM) | Selectivity Ratio (α2/PNMT) |

|---|---|---|---|---|

| 12 | -H | 180 ± 20 | 4100 ± 600 | 23 |

| 13 | -NO2 | 11 ± 1 | >10000 | >909 |

| 14 | -NH2 | 8 ± 1 | 600 ± 100 | 75 |

| 15 | -I | 4 ± 1 | 450 ± 10 | 113 |

Substituted piperidines are among the most prevalent heterocyclic motifs found in pharmaceuticals. nih.gov this compound is an ideal precursor for synthesizing piperidine (B6355638) derivatives where the 4-fluoro-2-methylbenzyl group is attached to the piperidine nitrogen. Synthetic strategies often involve the condensation of the benzylamine (B48309) with a suitable dicarbonyl compound or its equivalent, followed by cyclization and reduction. Alternatively, reductive amination with a pre-formed ketone or aldehyde on a piperidine ring can be employed.

The diastereoselective synthesis of substituted monofluorinated piperidines often requires starting materials with pre-defined stereochemistry. nih.gov Modern methods, such as the dearomatization-hydrogenation of fluoropyridine precursors, have been developed to create a variety of substituted all-cis-(multi)fluorinated piperidines. nih.gov These fluorinated piperidine building blocks can then be further functionalized. For example, a fluorinated piperidine hydrochloride can be used in a modified Mannich reaction or in nucleophilic substitution reactions to produce analogs of commercial drugs. nih.govnih.gov The 4-fluoro-2-methylbenzyl group can be introduced onto the piperidine nitrogen to create novel structures for evaluation in drug discovery programs. nih.govwhiterose.ac.uk

Precursor to Complex Amines, Amino Acids, and Peptidomimetics

Beyond simple heterocycles, this compound serves as a foundational element for more elaborate molecules. As a primary amine, it can be readily converted into secondary or tertiary amines through alkylation or reductive amination, leading to a diverse array of complex amine structures.

Its role as a precursor extends to the synthesis of non-natural amino acids and peptidomimetics. The benzyl (B1604629) group can be used as a protecting group for the amine functionality during peptide synthesis. More importantly, the entire 4-fluoro-2-methylbenzyl moiety can be incorporated into a peptide backbone to create a peptidomimetic. These structures mimic the conformation and functionality of natural peptides but often possess enhanced stability and bioavailability. For example, the synthesis of opioid peptidomimetics has involved the creation of complex piperidine-based structures. nih.gov The development of racemization-free coupling reagents is crucial in the asymmetric synthesis of chiral amides and peptides from such precursors. rsc.org

Utilization in Ligand Synthesis for Catalytic Systems

The development of new catalysts is a cornerstone of modern chemistry, and the design of the organic ligand that coordinates to a metal center is paramount. The ligand's structure dictates the catalyst's reactivity and selectivity.

Design and Preparation of Chiral Ligands for Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to transfer stereochemical information to a substrate, enabling the selective formation of one enantiomer of a product over the other. Amines are crucial starting materials for a wide variety of chiral ligands. rsc.org 4-Fluoro-2-methylbenzylamine, possessing a prochiral center, is a suitable candidate for the synthesis of novel chiral ligands.

The general approach involves reacting the amine with other molecules containing coordinating atoms like phosphorus, oxygen, or sulfur to create multidentate ligands. nih.gov Examples of ligand classes that can be synthesized from amine precursors include N,N'-dioxides, P,N-ligands (such as PHOX ligands), and dinitrogen ligands. rsc.orgnih.govnih.gov The 4-fluoro-2-methylbenzyl group would serve as a key structural component, where the fluorine and methyl substituents can be used to fine-tune the steric and electronic properties of the resulting metal complex. nih.gov This tuning is critical for optimizing the enantioselectivity and activity of the catalyst in a given asymmetric transformation, such as hydrogenation or C-C bond-forming reactions. nih.govnih.gov

| Ligand Type | Coordinating Atoms | Typical Starting Materials | Potential Role of 4-Fluoro-2-methylbenzylamine |

|---|---|---|---|

| P,N-Ligands (e.g., PHOX) | Phosphorus, Nitrogen | Amino alcohols, phosphines | Source of the chiral nitrogen center |

| N,N'-Dioxide Ligands | Nitrogen, Oxygen | Amino acids, amines | Amine component for backbone synthesis rsc.org |

| Dinitrogen Ligands (e.g., BiIM) | Nitrogen, Nitrogen | Diamines, imines | Precursor to one half of the symmetric or asymmetric ligand nih.gov |

Coordination Chemistry with Transition Metals (e.g., Platinum Complexes)

This compound serves as a versatile ligand in coordination chemistry, readily forming stable complexes with various transition metals, most notably platinum. The nitrogen atom of the primary amine group possesses a lone pair of electrons, which can be donated to a metal center, forming a coordinate covalent bond. The resulting metal complexes exhibit diverse geometries and electronic properties, influenced by the nature of the metal ion, the co-ligands, and the specific substituents on the benzylamine moiety.

In the context of platinum complexes, 4-fluoro-2-methylbenzylamine can coordinate to both platinum(II) and platinum(IV) centers. The synthesis of such complexes typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the benzylamine derivative. nih.govscholaris.canih.govutexas.edu The resulting complexes can adopt square planar or octahedral geometries, depending on the oxidation state of the platinum and the coordination number. For instance, platinum(II) complexes often exhibit a square planar geometry, while platinum(IV) complexes typically adopt an octahedral configuration. nih.govnih.gov

The crystal structures of platinum complexes with benzylamine-type ligands have been elucidated through single-crystal X-ray diffraction, confirming the coordination of the nitrogen atom to the platinum center. nih.gov The coordination of 4-fluoro-2-methylbenzylamine to a platinum center can significantly alter the electronic environment of both the metal and the ligand, leading to unique spectroscopic and electrochemical properties.

Below is a data table summarizing the typical coordination behavior of benzylamine derivatives with platinum.

| Metal Center | Typical Geometry | Coordination Site | Representative Precursor |

| Platinum(II) | Square Planar | Amine Nitrogen | K₂[PtCl₄] |

| Platinum(IV) | Octahedral | Amine Nitrogen | [PtCl₆]²⁻ |

Influence of Fluorine and Methyl Substituents on Ligand Properties and Catalytic Performance

The presence of both a fluorine atom at the para-position and a methyl group at the ortho-position of the benzylamine ring profoundly influences the ligand's electronic and steric properties, which in turn affects the stability, reactivity, and potential catalytic performance of its metal complexes.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can decrease the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom of the amine group. A lower electron density on the nitrogen atom can influence the strength of the metal-ligand bond. Furthermore, the para-fluoro substituent can participate in tuning the electronic properties of the metal center upon coordination. rsc.org Computational studies on related fluorinated aryl ligands have shown that ortho-fluorine substituents, in particular, can significantly increase the metal-carbon bond energy in organometallic complexes. acs.org While the fluorine in 4-fluoro-2-methylbenzylamine is in the para position, its electron-withdrawing nature still plays a crucial role in modulating the electronic characteristics of the ligand.

The ortho-methyl group introduces steric hindrance around the coordination site. This steric bulk can influence the geometry of the resulting metal complex and the accessibility of the metal center to other substrates. In catalytic applications, this steric hindrance can be advantageous, potentially leading to higher selectivity in catalytic transformations by directing the approach of reactants. utexas.edu The interplay between the electron-withdrawing fluorine and the electron-donating and sterically hindering methyl group creates a unique ligand profile. This combination can lead to enhanced stability of the corresponding metal complexes and can modulate their reactivity in catalytic cycles. For instance, in palladium-catalyzed C-H functionalization reactions, the position of substituents on the benzylamine ring has been shown to direct the regioselectivity of the reaction. nih.gov

The following table outlines the anticipated effects of the fluoro and methyl substituents on the properties of 4-fluoro-2-methylbenzylamine as a ligand.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Metal Complex |

| Fluorine | Para | -I (Inductive) | Minimal | Modulates electronic properties of the metal center, influences ligand bond strength. |

| Methyl | Ortho | +I (Inductive) | Significant | Induces steric hindrance, affects complex geometry and catalytic selectivity. |

Contribution to the Development of Chemical Probes and Research Reagents

This compound is a valuable precursor in the synthesis of chemical probes and research reagents, primarily due to the presence of the fluorine atom. Chemical probes are small molecules designed to study biological processes, and the introduction of fluorine can enhance their metabolic stability and binding affinity. Furthermore, the ability to replace the stable ¹⁹F isotope with the positron-emitting ¹⁸F isotope makes this compound particularly useful for the development of probes for Positron Emission Tomography (PET) imaging.

The development of novel chemical probes is essential for advancing our understanding of complex biological systems. The unique properties conferred by fluorine make fluorinated compounds like this compound attractive starting materials for the synthesis of such probes. For example, sulfonyl fluoride (B91410) probes have been developed for chemical biology applications, and the synthesis of these probes often involves the use of fluorinated building blocks. rsc.org

Synthesis of Labeled Compounds for Research Purposes (e.g., ¹⁸F-labeled analogs)

A significant application of 4-fluoro-2-methylbenzylamine and its derivatives is in the synthesis of ¹⁸F-labeled radiotracers for PET imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The short-lived positron-emitting isotope ¹⁸F (half-life ≈ 110 minutes) is widely used in the synthesis of PET radiotracers due to its favorable decay characteristics.

The synthesis of ¹⁸F-labeled benzylamine analogs typically involves a multi-step process. sigmaaldrich.com One common strategy is the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. For instance, a precursor containing a nitro or a trimethylammonium group at the 4-position of the benzonitrile (B105546) ring can be subjected to aromatic nucleophilic substitution with [¹⁸F]fluoride to introduce the ¹⁸F atom. The resulting ¹⁸F-labeled benzonitrile is then reduced to the corresponding ¹⁸F-labeled benzylamine. sigmaaldrich.com

These ¹⁸F-labeled benzylamine derivatives can then be used as building blocks to synthesize more complex radiolabeled molecules, such as enzyme inhibitors or receptor ligands. This allows researchers to study the distribution and kinetics of these molecules in living organisms, providing valuable insights into disease mechanisms and aiding in the development of new diagnostic and therapeutic agents.

The following table provides a generalized overview of a synthetic route for ¹⁸F-labeled benzylamines.

| Step | Reaction | Reagents | Product |

| 1 | Aromatic Nucleophilic Substitution | Precursor (e.g., 4-nitrobenzonitrile), [¹⁸F]KF/K₂₂₂, phase transfer catalyst | [¹⁸F]4-Fluorobenzonitrile |

| 2 | Reduction | [¹⁸F]4-Fluorobenzonitrile, Reducing agent (e.g., LiAlH₄, borohydride) | [¹⁸F]4-Fluorobenzylamine |

Strategic Intermediate in Target-Oriented Chemical Synthesis (excluding clinical drugs)

Beyond its applications in coordination chemistry and the synthesis of chemical probes, this compound serves as a key strategic intermediate in the target-oriented synthesis of a variety of non-pharmaceutical compounds. Its bifunctional nature, possessing both a reactive amine group and a substituted aromatic ring, allows for its incorporation into larger, more complex molecular architectures.

One notable application is in the field of materials science, specifically in the synthesis of organic electronic materials. For example, the related compound 4-fluoro-2-methylbenzonitrile (B118529) is used as a building block for the synthesis of emitters with thermally activated delayed fluorescence (TADF) characteristics for use in Organic Light Emitting Diodes (OLEDs). ossila.com The presence of the fluorine and methyl groups can enhance the thermal stability and electronic properties of the final material. ossila.com this compound can be a precursor to such benzonitrile derivatives or can be incorporated into other components of organic electronic devices.

Furthermore, derivatives of 4-fluoro-2-methylbenzylamine are utilized in the synthesis of photoinitiators for electronic chemicals. google.com Photoinitiators are compounds that generate reactive species upon exposure to light, initiating polymerization processes that are crucial in the manufacturing of microelectronics and other advanced materials. The specific substitution pattern on the aromatic ring of 4-fluoro-2-methylbenzylamine can influence the photophysical properties of the resulting photoinitiator, such as its absorption wavelength and initiation efficiency. The compound and its derivatives are also explored in the synthesis of agrochemicals, where the introduction of fluorine can lead to enhanced biological activity. solvay.comresearchgate.net

Mechanistic and Theoretical Investigations of 4 Fluoro 2 Methylbenzylamine Hydrochloride

Elucidation of Reaction Mechanisms

The reactivity of 4-fluoro-2-methylbenzylamine (B1306752) hydrochloride is governed by the interplay of its functional groups: the primary amine, the benzylic methylene (B1212753) bridge, and the substituted aromatic ring. Mechanistic studies on this and structurally related compounds have provided significant insights into its chemical behavior in various transformations.

The fluorine substituent on the aromatic ring of 4-fluoro-2-methylbenzylamine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The mechanism of this pathway is a two-step process involving addition-elimination.

Nucleophilic Attack: A potent nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom. This position is activated towards attack by the electron-withdrawing nature of the substituent at the para position (the protonated aminomethyl group, -CH₂NH₃⁺) and the inherent electronegativity of the fluorine atom itself. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and stabilized by resonance.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion (F⁻), which is a competent leaving group in this context.

Reductive amination is a cornerstone method for synthesizing amines, including 4-fluoro-2-methylbenzylamine itself, or for using it as a building block to create more complex secondary or tertiary amines. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by converting a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine. wikipedia.org

The mechanism can be broken down into two main stages:

Imine/Iminium Ion Formation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a positively charged iminium ion, which can deprotonate to form a neutral imine. This equilibrium is crucial for the reaction's success.

Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a reducing agent present in the reaction mixture. A key feature of successful reductive aminations is the choice of a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.

Common reducing agents are hydride donors, each with specific characteristics suitable for different substrates and conditions.

| Reducing Agent | Abbreviation | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Sodium triacetoxyborohydride (B8407120) | STAB | DCE, DCM, THF; Mildly acidic | Mild and selective; tolerates a wide range of functional groups. Does not readily reduce aldehydes or ketones. commonorganicchemistry.com |

| Sodium cyanoborohydride | NaBH₃CN | MeOH; pH 3-6 | Stable in acidic conditions where imine formation is favored. Reduces iminium ions much faster than carbonyls. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium borohydride (B1222165) | NaBH₄ | MeOH, EtOH; Sequential addition | Can reduce the starting carbonyl, so it is typically added after imine formation is complete. masterorganicchemistry.comcommonorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst | Pd, Pt, or Ni catalyst | A "green chemistry" approach that avoids stoichiometric metal hydride waste. wikipedia.org |

This process is highly efficient and often performed as a one-pot reaction, making it a widely used strategy in synthetic chemistry. wikipedia.org

Recent advances have enabled the use of primary amines like benzylamines as coupling partners in deaminative reactions, where the amino group is replaced to form a new carbon-carbon bond. This approach circumvents the need for pre-functionalization of the amine into a better leaving group. rsc.org

A notable metal-free deaminative coupling of benzylamines with arylboronic acids proceeds through the following proposed mechanism: rsc.orgrsc.org

In Situ Diazotization: The primary amine of 4-fluoro-2-methylbenzylamine reacts with a nitrosating agent, such as isoamyl nitrite, under basic conditions. This converts the poor leaving group (-NH₂) into an excellent one, the diazonium cation (-N₂⁺).

Formation of Diarylmethane: The resulting benzylic diazonium species is highly reactive. It can then be intercepted by a nucleophile, such as an aryl group from an arylboronic acid, to forge a new C-C bond and form a diarylmethane product, with the expulsion of nitrogen gas (N₂). rsc.orgethz.ch

Mechanistic experiments suggest that multiple distinct pathways may operate concurrently. rsc.org This transformation is significant because it leverages the ubiquitous primary amine functional group for complex molecule synthesis and has been shown to be tolerant of ortho-substituents on the benzylamine (B48309) partner, including methyl and fluoro groups. rsc.org

Computational Chemistry and Molecular Modeling Studies

Theoretical studies provide a deeper understanding of the intrinsic properties of 4-fluoro-2-methylbenzylamine hydrochloride, rationalizing its structure, stability, and reactivity.

Fluoro Group (-F): Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating mesomeric effect (+M) via its lone pairs. The inductive effect typically dominates, deactivating the ring towards electrophilic substitution but activating it towards nucleophilic substitution.

Methyl Group (-CH₃): Acts as a weak electron-donating group through induction (+I) and hyperconjugation.

Aminomethyl Group (-CH₂NH₂): In the free base, this group is weakly activating. However, as the hydrochloride salt (-CH₂NH₃⁺) , it becomes a very strong electron-withdrawing and deactivating group via the inductive effect (-I).

This combination of effects significantly influences the frontier molecular orbitals (HOMO and LUMO) and the charge distribution.

| Property | Predicted Influence of Substituents |

|---|---|

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital (HOMO) is expected to be lowered significantly by the powerful inductive effects of the -F and -CH₂NH₃⁺ groups, making the molecule less susceptible to oxidation. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital (LUMO) will also be lowered, increasing the molecule's susceptibility to nucleophilic attack, particularly at the carbon atoms attached to the fluorine and the aminomethyl group. |

| HOMO-LUMO Gap | The overall HOMO-LUMO energy gap is a key indicator of chemical reactivity. The strong electronic perturbations from the substituents will modulate this gap, affecting the molecule's stability and spectroscopic properties. |

| Charge Distribution | The electron density on the aromatic ring will be polarized. A significant partial positive charge (δ+) is expected on the carbon atom bonded to fluorine, making it the primary site for SNAr reactions. The positive charge of the -NH₃⁺ group will further withdraw electron density from the entire molecule. |

The flexibility of 4-fluoro-2-methylbenzylamine arises from the rotation around the single bonds connecting the aromatic ring, the methylene carbon, and the nitrogen atom. Spectroscopic and computational studies on benzylamine and its derivatives have shown that specific conformations are energetically preferred. colostate.edu

The conformation can be described by two key torsion (dihedral) angles.

| Torsion Angle | Defining Atoms | Description |

|---|---|---|

| τ₁ | C(ortho)-C(ipso)-C(benzyl)-N | Describes the rotation of the aminomethyl group relative to the plane of the aromatic ring. |

| τ₂ | C(ipso)-C(benzyl)-N-H | Describes the orientation of the amino group's lone pair or N-H bonds relative to the C-C bond. |

Studies on similar benzylamines suggest the existence of two primary low-energy conformers in the gas phase: colostate.edu

Anti Conformer: Characterized by τ₁ ≈ 90° and τ₂ ≈ 60°.

Gauche Conformer: Characterized by τ₁ ≈ 90° and τ₂ ≈ 180°.

The preference for τ₁ to be near 90° minimizes steric repulsion between the amino group and the ortho-substituent (the methyl group in this case). For the hydrochloride salt, electrostatic interactions between the positively charged -NH₃⁺ group and the partial negative charge on the electronegative fluorine atom could influence the conformational equilibrium, potentially stabilizing one conformer over another. nih.gov These conformational preferences are critical as they can dictate the molecule's shape, its ability to bind to biological targets, and the stereochemical outcome of its reactions.

Quantum Chemical Calculations for Prediction of Reactivity and Selectivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful predictive tools in understanding the reactivity and selectivity of organic molecules. For this compound, these computational methods can elucidate the electronic structure and provide insights into its chemical behavior. By modeling the molecule, researchers can calculate a variety of molecular properties and reactivity descriptors that are not easily accessible through experimental means alone.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For substituted benzylamines, the nature and position of substituents on the aromatic ring significantly influence these frontier molecular orbitals. The electron-donating methyl group at the ortho position and the electron-withdrawing fluorine atom at the para position in 4-Fluoro-2-methylbenzylamine create a nuanced electronic environment that can be precisely quantified through DFT.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP would likely show a region of high electron density around the nitrogen atom of the amine group, indicating its nucleophilic character. Conversely, regions of lower electron density, influenced by the electronegative fluorine atom, would be susceptible to nucleophilic attack.

Theoretical calculations can also model reaction pathways and transition states, providing quantitative data on activation energies. This allows for the prediction of the most favorable reaction pathways and the selectivity of potential reactions. For instance, in reactions involving the benzylamine moiety, calculations can help predict whether a reaction is likely to proceed via an SN1 or SN2 mechanism and how the substituents influence the stability of any intermediates or transition states.

Table 1: Calculated Electronic Properties of Substituted Benzylamines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzylamine | -5.98 | -0.15 | 5.83 | 1.45 |

| 2-Methylbenzylamine | -5.85 | -0.10 | 5.75 | 1.52 |

| 4-Fluorobenzylamine | -6.05 | -0.25 | 5.80 | 2.89 |

| 4-Fluoro-2-methylbenzylamine | -5.92 | -0.20 | 5.72 | 2.95 |

Note: The data in this table is illustrative and based on general trends in computational chemistry for similar compounds. Actual values would require specific DFT calculations for this compound.

Structure-Reactivity and Structure-Property Relationships in Fluorinated Benzylamines

The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This combination influences the electron density of the aromatic ring and the basicity of the amine group. Generally, electron-withdrawing groups decrease the nucleophilicity of the benzylamine. researchgate.net The methyl group at the ortho position, being electron-donating (+I effect), tends to increase the electron density on the ring and at the nitrogen atom, thereby enhancing nucleophilicity. researchgate.net The net effect on reactivity is a balance of these opposing influences.

The presence of fluorine can also introduce unique properties due to its high electronegativity and ability to form strong carbon-fluorine bonds. Fluorination is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The introduction of a fluorine atom can block sites of metabolism and alter the conformation of the molecule, which can have significant implications for its biological activity.

Furthermore, the substitution pattern on the benzene (B151609) ring affects the physical properties of the compound. For instance, the introduction of a polar C-F bond can increase the dipole moment of the molecule, which can influence its solubility and intermolecular interactions. The melting point, boiling point, and chromatographic behavior are all sensitive to these structural modifications.

Table 2: Comparison of Physicochemical Properties of Substituted Benzylamines

| Compound | pKa of Conjugate Acid | Lipophilicity (logP) |

|---|---|---|

| Benzylamine | 9.34 | 1.09 |

| 2-Methylbenzylamine | 9.45 | 1.55 |

| 4-Fluorobenzylamine | 9.02 | 1.21 |

| 4-Fluoro-2-methylbenzylamine | 9.15 | 1.67 |

Note: The data in this table is illustrative and based on established structure-property relationships for substituted amines. Precise experimental values for this compound may vary.

Advanced Analytical Methodologies in 4 Fluoro 2 Methylbenzylamine Hydrochloride Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the precise structure of organic molecules. For 4-Fluoro-2-methylbenzylamine (B1306752) hydrochloride, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information. Due to the absence of published experimental spectra for this specific salt, the following analysis is based on established principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. The formation of the hydrochloride salt causes the amine protons to become part of an ammonium (B1175870) group (-NH₃⁺), leading to significant changes in their chemical shift and coupling behavior.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring would appear in the range of δ 7.0-7.5 ppm. Their splitting patterns would be complex due to coupling with each other and with the fluorine atom.

Benzylic Protons (-CH₂-): The two protons of the methylene (B1212753) group adjacent to the aromatic ring are expected to show a signal around δ 4.0-4.3 ppm. This signal would likely appear as a singlet, or a doublet if coupled to the ammonium protons.

Ammonium Protons (-NH₃⁺): The three protons on the nitrogen atom would be deshielded due to the positive charge, appearing as a broad signal typically between δ 8.0-9.0 ppm.

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring would give a sharp singlet at approximately δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons through C-F coupling.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 115-165 ppm). The carbon directly bonded to fluorine (C4) would show a large coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. The other aromatic carbons would also exhibit smaller couplings (²JCF, ³JCF).

Benzylic Carbon (-CH₂-): This carbon is expected around δ 40-45 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would appear upfield, typically in the δ 15-20 ppm range.